REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:10])[CH2:6][C:7](=[NH:9])[NH2:8])[CH3:3].C([O-])C.[Na+].Br[CH2:16][C:17]([C:19]1[CH:24]=[CH:23][C:22]([N+:25]([O-:27])=[O:26])=[CH:21][CH:20]=1)=O>C(O)C>[NH2:9][C:7]1[NH:8][C:17]([C:19]2[CH:20]=[CH:21][C:22]([N+:25]([O-:27])=[O:26])=[CH:23][CH:24]=2)=[CH:16][C:6]=1[C:5]([O:4][CH2:2][CH3:3])=[O:10] |f:0.1,2.3|
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
C(C)[O-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CC(N)=N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
is stirred for a further 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate phase is washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with sat. NaCl solution, dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
the title compound precipitating in the form of a crude product (purity 93%) which
|
Type
|
CUSTOM
|
Details
|
is used for the next step without further purification
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
NC=1NC(=CC1C(=O)OCC)C1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |